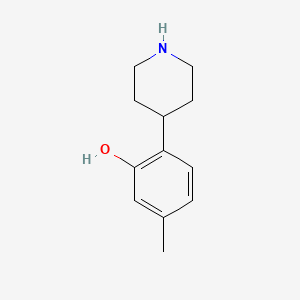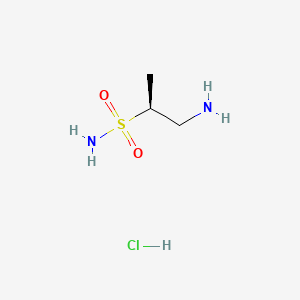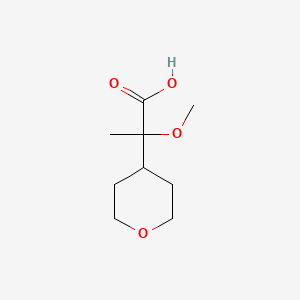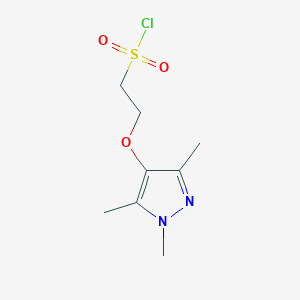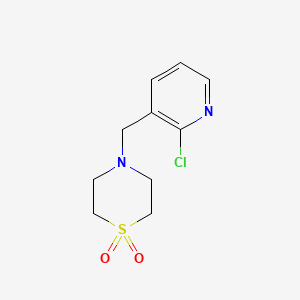
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a chloropyridine moiety attached to a thiomorpholine ring, which is further oxidized to form a 1,1-dioxide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide typically involves the reaction of 2-chloropyridine with thiomorpholine under specific conditions. The reaction is often carried out in the presence of an oxidizing agent to achieve the 1,1-dioxide form. Common reagents used in the synthesis include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide form back to the thiomorpholine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dichloropyridin-4-yl)(thiomorpholino)methanone: Similar structure with dichloro substitution.
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide: Contains a thiazine ring with similar functional groups.
Uniqueness
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide is unique due to its specific combination of a chloropyridine moiety and a thiomorpholine ring with a 1,1-dioxide structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1249769-71-8 |
|---|---|
Molecular Formula |
C10H13ClN2O2S |
Molecular Weight |
260.74 g/mol |
IUPAC Name |
4-[(2-chloropyridin-3-yl)methyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C10H13ClN2O2S/c11-10-9(2-1-3-12-10)8-13-4-6-16(14,15)7-5-13/h1-3H,4-8H2 |
InChI Key |
OJRREINROVPQQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


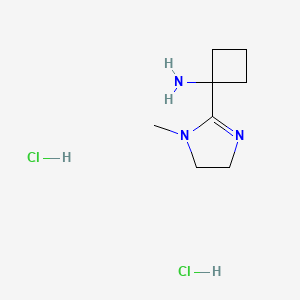

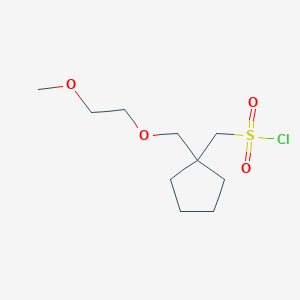
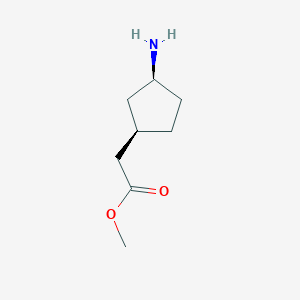
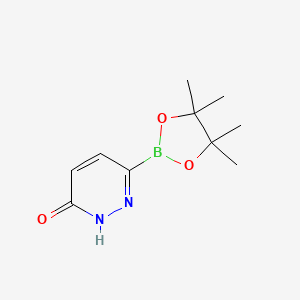
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)


